Ralimetinib Mesylate
Description
Historical Context of p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors in Therapeutic Development
The p38 MAPK pathway is a key component of cellular signaling networks, activated by various stimuli including stress, inflammation, and growth factors. frontiersin.orgcreative-diagnostics.comnih.gov Its involvement in diverse cellular processes, such as proliferation, differentiation, apoptosis, and cytokine production, has made it a compelling target for therapeutic intervention in numerous diseases, including inflammatory disorders and cancer. frontiersin.orgcreative-diagnostics.comnih.govnih.gov
Evolution of p38 MAPK Pathway Understanding
The p38 MAPK pathway was first identified in the early 1990s as a signaling cascade responsive to inflammatory cytokines and environmental stress. frontiersin.orgnih.gov It is one of the major MAPK pathways, distinct from the ERK and JNK pathways, and consists of a cascade of kinases: a MAP3K phosphorylates and activates a MAP2K, which in turn phosphorylates and activates a p38 MAPK. creative-diagnostics.comnih.gov There are four known isoforms of p38 MAPK in mammals: p38α, p38β, p38γ, and p38δ, with p38α and p38β being widely expressed. creative-diagnostics.com Research has illuminated the specific roles of these isoforms in different cellular contexts and disease states. creative-diagnostics.commdpi.com
Rationale for p38 MAPK as a Therapeutic Target
The involvement of p38 MAPK in processes critical for disease progression, particularly in inflammation and cancer, provides a strong rationale for targeting this pathway therapeutically. frontiersin.orgcreative-diagnostics.comnih.govnih.gov In cancer, p38 MAPK can influence tumor growth, invasion, metastasis, and resistance to therapy by modulating the tumor microenvironment and directly affecting cancer cell survival. aacrjournals.orgcapes.gov.brmdpi.comresearchgate.net Inhibiting p38 MAPK activity has been explored as a strategy to suppress pro-inflammatory cytokine production, alter the tumor microenvironment, and overcome mechanisms of drug resistance. aacrjournals.orgaacrjournals.orgcapes.gov.brnih.gov
Identification and Initial Characterization of LY2228820
LY2228820 emerged from research efforts focused on developing potent and selective inhibitors of p38 MAPK for therapeutic applications. aacrjournals.orgresearchgate.netaacrjournals.org
Discovery and Structural Basis
LY2228820, a trisubstituted imidazole (B134444) derivative, was developed as a potent and selective ATP-competitive inhibitor of the α and β isoforms of p38 MAPK. researchgate.netcapes.gov.brguidetopharmacology.orgstemcell.com Its design aimed to optimize binding to the ATP pocket of p38α MAPK and minimize off-target activity. aacrjournals.orgresearchgate.net Crystallographic studies have revealed that LY2228820 binds to the ATP-binding site of p38α MAPK, forming hydrogen bonds with the hinge backbone. aacrjournals.orgresearchgate.net Specific interactions, such as those involving the fluoro-phenyl group and residues near the gate-keeper residue Thr106, contribute to its binding affinity and selectivity. aacrjournals.orgresearchgate.net
Here is a summary of the in vitro potency of LY2228820 against p38 MAPK isoforms:
| Target | IC₅₀ (nM) | Reference |
| p38α MAPK | 5.3 | researchgate.netcapes.gov.brstemcell.com |
| p38β MAPK | 3.2 | researchgate.netcapes.gov.brstemcell.com |
In cell-based assays, LY2228820 has been shown to potently and selectively inhibit the phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38α MAPK. researchgate.netcapes.gov.brselleckchem.comnih.gov
Early Preclinical Efficacy in Diverse Cancer Models
Preclinical studies demonstrated that LY2228820 produced significant tumor growth delay in a variety of in vivo cancer models. aacrjournals.orgresearchgate.netaacrjournals.orgcapes.gov.br These models included melanoma, non–small cell lung cancer (NSCLC), ovarian cancer, glioma, myeloma, and breast cancer. aacrjournals.orgresearchgate.netaacrjournals.orgcapes.gov.br
Preclinical efficacy data in selected xenograft models:
| Cancer Model | Treatment Schedule | Tumor Growth Inhibition | Reference |
| U-87MG glioma | Oral, twice or thrice daily | Complete attenuation | aacrjournals.org |
| A-2780 ovarian | Oral, twice or thrice daily | 72% | aacrjournals.org |
| MDA-MB-468 breast | Oral, 30 mg/kg twice daily | 60% | aacrjournals.org |
| OPM-2 myeloma | Oral, twice or thrice daily | 42% | aacrjournals.org |
| B16-F10 melanoma | Oral, 30 mg/kg on 4/3 schedule | Significant reduction in lung metastases | aacrjournals.org |
| A549 NSCLC | Oral, twice or thrice daily | Significant inhibition | aacrjournals.org |
| Bats-72 xenograft (with paclitaxel) | Co-administration | Significantly smaller xenografts | nih.gov |
These studies provided compelling evidence for the antitumor activity of LY2228820, supporting its further investigation in clinical settings. aacrjournals.orgaacrjournals.org LY2228820 also showed activity in enhancing the efficacy of other therapeutic agents, such as paclitaxel (B517696), in preclinical models, suggesting potential for combination therapies. nih.gov
Dual Modality of LY2228820: p38 MAPK and Epidermal Growth Factor Receptor (EGFR) Inhibition
While initially characterized and primarily studied as a p38 MAPK inhibitor, later research has indicated that LY2228820 may also exert its anticancer activity, at least in part, through the inhibition of epidermal growth factor receptor (EGFR) function. guidetopharmacology.orgwikipedia.orgmdpi.com This suggests a dual modality of action for LY2228820, impacting both the p38 MAPK and EGFR signaling pathways. wikipedia.orgmdpi.com Although LY2228820 was reported to be significantly more potent against p38α than EGFR in some contexts, the inhibition of EGFR has been proposed as a mechanism contributing to its observed anticancer effects. guidetopharmacology.orgimrpress.com This dual inhibitory profile adds complexity to the understanding of LY2228820's mechanism of action and its potential therapeutic implications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMJPIBAXVUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235457 | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862507-23-1 | |
| Record name | Ralimetinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALIMETINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Ly2228820 Action
Targeting the p38 MAPK Pathway
LY2228820 functions as a potent and selective inhibitor of the p38 MAPK pathway. Its inhibitory activity is characterized by specific interactions with key isoforms of p38 MAPK and modulation of downstream signaling effectors. LY2228820 is described as an ATP-competitive small-molecule inhibitor of p38 MAPK. apexbt.commedchemexpress.commedchemexpress.comfishersci.filifetechindia.com
Specificity and Potency Against p38α and p38β Isoforms
Detailed in vitro studies have been conducted to determine the potency and specificity of LY2228820 against the different isoforms of p38 MAPK, specifically p38α and p38β.
LY2228820 demonstrates potent inhibitory activity against both the α and β isoforms of p38 MAPK in in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its effectiveness at nanomolar concentrations. apexbt.commedchemexpress.commedchemexpress.comfishersci.filifetechindia.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.commdpi.com
These values indicate that LY2228820 is a highly potent inhibitor of both p38α and p38β. apexbt.commedchemexpress.commedchemexpress.comfishersci.filifetechindia.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.commdpi.com An IC50 of 7 nM has also been reported in a cell-free assay, likely referring to p38α or a general p38 assay. absin.cn
Beyond its potency against p38α and p38β, LY2228820 exhibits a high degree of selectivity when tested against a broad panel of other kinases. It demonstrates significantly lower inhibitory activity against kinases outside the p38 family. apexbt.commedchemexpress.comlifetechindia.comaacrjournals.org
LY2228820 shows greater than 1,000-fold selectivity for p38α compared to 178 other kinases tested. aacrjournals.org Within the MAPK family, it is reported to be more than 1,000-fold more selective for p38α compared to p38δ, p38γ, ERK1, and ERK2. aacrjournals.org It also shows significant selectivity over JNK isoforms, with greater than 50-fold selectivity versus JNK1, 30-fold selectivity versus JNK3, and 15-fold selectivity versus JNK2. aacrjournals.org Importantly, at concentrations up to 10 μmol/L, LY2228820 did not cause changes in the phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc, further underscoring its selectivity for the p38 pathway. medchemexpress.commedchemexpress.comfishersci.filifetechindia.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.com
In Vitro Kinase Inhibition (IC₅₀ values)
Inhibition of Downstream Signaling Effectors
The inhibitory effect of LY2228820 on p38 MAPK translates into the modulation of downstream signaling molecules that are substrates of p38 MAPK.
MAPK-activated protein kinase 2 (MK2) is a well-established downstream substrate of p38 MAPK. LY2228820 has been shown to potently and selectively inhibit the phosphorylation of MK2, specifically at the Thr334 residue. medchemexpress.commedchemexpress.comfishersci.filifetechindia.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.com
Studies in cell-based assays, such as anisomycin-stimulated HeLa cells and anisomycin-induced mouse RAW264.7 macrophages, have demonstrated this inhibition. medchemexpress.comlifetechindia.comaacrjournals.orgresearchgate.netnih.gov For instance, in RAW264.7 cells, the IC₅₀ for inhibiting MK2 phosphorylation is reported to be around 35.3 nM or 34.3 nM. medchemexpress.comlifetechindia.comaacrjournals.orgresearchgate.netnih.govabsin.cn Inhibition of phospho-MK2 has also been observed in vivo in mouse tumor models following LY2228820 administration. lifetechindia.comaacrjournals.orgresearchgate.netnih.gov Furthermore, LY2228820 significantly inhibited the phosphorylation of MAPKAPK2 in multiple myeloma cell lines and long-term cultured-BM stromal cells (LT-BMSCs).
Heat Shock Protein 27 (HSP27) is another downstream target that can be phosphorylated by kinases like MK2, which are activated by p38 MAPK. LY2228820 has been shown to inhibit the phosphorylation of HSP27. apexbt.commedchemexpress.comlifetechindia.comabsin.cnnih.govselleckchem.com This inhibition involves the down-regulation of HSP27 phosphorylation, including at the Ser78 residue. nih.gov The effect on HSP27 phosphorylation has been observed in multiple myeloma cell lines. apexbt.commedchemexpress.comlifetechindia.comabsin.cn Inhibition of HSP27 phosphorylation by LY2228820 is considered a mechanism by which it may sensitize cancer cells to certain chemotherapeutic agents. nih.gov LY2228820 significantly blocks p38 MAPK signaling, as evidenced by its inhibition of HSP27 phosphorylation, without affecting the total expression level of HSP27. medchemexpress.comlifetechindia.comabsin.cn
MAPKAP-K2 (MK2) Phosphorylation Modulation
Impact on Cytokine and Chemokine Secretion
The p38 MAPK pathway plays a key regulatory role in the production of several cytokines and chemokines involved in inflammation and the tumor microenvironment. aacrjournals.orgresearchgate.netcancer.gov Inhibition of p38 MAPK by LY2228820 has been shown to significantly reduce the secretion of various such factors from both tumor and stromal cells. nih.govnih.gov
LY2228820 has demonstrated the ability to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α). aacrjournals.orgresearchgate.netcancer.govmedchemexpress.comcaymanchem.com Studies using lipopolysaccharide (LPS)/IFN-γ–stimulated mouse peritoneal macrophages showed that LY2228820 inhibited TNF-α secretion with an IC₅₀ of 6.3 ± 2.4 nmol/L. aacrjournals.org In murine peritoneal macrophages stimulated with LPS, LY2228820 inhibited TNF-α formation with an IC₅₀ of 5.2 nM. medchemexpress.comcaymanchem.comselleckchem.com In LPS-induced mice, LY2228820 effectively inhibited TNF-α formation with a threshold minimum 50% effective dose (TMED₅₀) of less than 1 mg/kg. medchemexpress.comcaymanchem.comselleckchem.com
Here is a table summarizing the TNF-α inhibition data:
| Cell/Model System | Stimulus | Effect on TNF-α Secretion/Formation | IC₅₀ / TMED₅₀ | Citation |
|---|---|---|---|---|
| Mouse peritoneal macrophages | LPS/IFN-γ | Reduced secretion | 6.3 ± 2.4 nmol/L | aacrjournals.org |
| Murine peritoneal macrophages | LPS | Inhibited formation | 5.2 nM | medchemexpress.comcaymanchem.comselleckchem.com |
| LPS-induced mice | LPS | Inhibited formation | < 1 mg/kg (TMED₅₀) | medchemexpress.comcaymanchem.comselleckchem.com |
Modulation of Interleukin-6 (IL-6) levels has been observed with LY2228820 treatment. aacrjournals.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.com IL-6 is a cytokine secreted by various cells, including those in the tumor microenvironment, and is known to promote processes like angiogenesis and cell proliferation. aacrjournals.orgnih.govmdpi.com Studies have shown that LY2228820 treatment can significantly reduce the secretion of IL-6 from various tumor cell lines, including U-87MG glioma, A-2780 and SK-OV-3 ovarian cancers, and PC3 prostate cancer cells. researchgate.netnih.gov Inhibition of p38 MAPK has been shown to reduce IL-6 secretion by bone marrow stromal cells (BMSC). aacrjournals.org LY2228820 also inhibited secretion of IL-6 in long-term BM stromal cells (LT-BMSCs), BM mononuclear cells (BMMNCs), peripheral blood (PB) CD138⁺, CD138⁻ or PB CD14⁺ cells at concentrations ranging from 200 nM to 800 nM. selleckchem.com Furthermore, p38α plays a role in IL-6-mediated cord formation in stromal cells. nih.gov
LY2228820 has been shown to regulate the levels of Interleukin-8 (IL-8), also known as CXCL8. aacrjournals.orgresearchgate.netcancer.govnih.govguidetomalariapharmacology.org CXCL8 is a chemokine that plays a role in angiogenesis and tumor cell invasiveness. LY2228820 inhibited LPS-induced CXCL8 secretion by non–small cell lung cancer (NSCLC; A549) cells in vitro with an IC₅₀ of 144.9 ± 51.8 nmol/L. aacrjournals.org Inhibition of p38 MAPK in tumor cells also led to decreased secretion of IL-8. nih.govnih.gov Both melanoma cells and tumor-infiltrating leukocytes secrete CXCL8, which can promote angiogenesis, growth, invasion, and metastasis. aacrjournals.org Ovarian cancer cells produce CXCL8 upon p38α MAPK activation, which may act in an autocrine manner to promote peritoneal colonization and tumor vascularization. aacrjournals.org
Here is a table summarizing the IL-8/CXCL8 regulation data:
| Cell Type | Stimulus | Effect on CXCL8 Secretion | IC₅₀ | Citation |
|---|---|---|---|---|
| NSCLC (A549) cells | LPS | Inhibited secretion | 144.9 ± 51.8 nmol/L | aacrjournals.org |
| Various tumor cell lines | Not specified | Decreased secretion | Not specified | nih.govnih.gov |
LY2228820 treatment has been shown to reduce the secretion of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). researchgate.netcancer.govnih.govnih.govresearchgate.net These growth factors are crucial for angiogenesis, a process essential for tumor growth and metastasis. nih.govnih.gov Pretreatment of tumor cells with LY2228820 significantly reduced the secretion of VEGF and bFGF from various tumor cell lines, including U-87-MG, A-2780, SK-OV-3, PC-3, and MDA-MB-231 cells. nih.gov Adipocyte-derived stem cells (ADSCs) and ADSC/endothelial colony-forming cell (ECFC) co-cultures also showed a significant reduction in VEGF and bFGF secretion upon LY2228820 treatment. nih.gov Inhibition of p38 MAPK in tumor cells and stromal cells was important for the secretion of these proangiogenic cytokines. nih.govnih.gov
Here is a table summarizing the VEGF and bFGF secretion data:
| Cell Type | Effect on VEGF Secretion | Effect on bFGF Secretion | Citation |
|---|---|---|---|
| U-87-MG, A-2780, SK-OV-3, PC-3 tumor cells | Reduced | Reduced | researchgate.netnih.gov |
| MDA-MB-231 tumor cells | Reduced | Reduced | nih.gov |
| ADSCs and ADSC/ECFC co-cultures | Reduced | Reduced | nih.gov |
| Stromal and tumor cells | Decreased | Decreased | nih.govnih.gov |
Interleukin-8 (IL-8)/CXCL8 Regulation
Role in Hypoxia-Inducible Factor 1-alpha (HIF-1α) Activity
While the primary focus of LY2228820 has been on p38 MAPK inhibition, the search results did not provide direct evidence linking LY2228820 specifically to the modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) activity. HIF-1α is a master transcriptional regulator of the adaptive response to hypoxia, inducing the expression of genes involved in angiogenesis and metabolic adaptation. uniprot.orgoncotarget.combiosb.com Its stability and transcriptional activity are regulated by various mechanisms, including hydroxylation, methylation, and interaction with coactivators. uniprot.orgnih.gov Although p38 inhibition has been suggested to suppress HIF-1α activity in some contexts researchgate.net, and HIF-1α induces VEGF expression oncotarget.com, a direct mechanistic link or experimental data showing LY2228820's impact on HIF-1α activity was not found in the provided search results.
Emerging Mechanism: Epidermal Growth Factor Receptor (EGFR) Inhibition
Although LY2228820 was initially characterized and developed as a p38 MAPK inhibitor, recent studies have indicated an emerging mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR). guidetopharmacology.orgwikipedia.orgrcsb.orgmedchemexpress.comresearchgate.net A report in 2023 demonstrated that the anticancer activity of ralimetinib (B1684352) (LY2228820) is in fact due to the inhibition of EGFR function. guidetopharmacology.orgwikipedia.orgrcsb.org This finding is significant because it suggests that EGFR inhibition, rather than p38 MAPK inhibition, may be the primary driver of LY2228820's effects in cancer, despite the compound being less potent against EGFR compared to p38α in vitro. guidetopharmacology.orgrcsb.org
Evidence supporting the EGFR inhibition mechanism includes observations that the sensitivity of tumor cells to ralimetinib was retained even when the genes encoding p38α and p38β were knocked out. guidetopharmacology.orgrcsb.org Furthermore, the presence of the EGFR T790M gatekeeper mutation, known to confer resistance to certain EGFR inhibitors like gefitinib (B1684475), also conferred resistance to ralimetinib. guidetopharmacology.orgrcsb.org A cocrystal structure of ralimetinib bound to EGFR has also been solved, providing structural evidence for this interaction. guidetopharmacology.orgrcsb.org These findings suggest that LY2228820 functions as an ATP-competitive EGFR inhibitor. rcsb.org
Direct EGFR Binding and Activity
While LY2228820 was initially developed as a p38 MAPK inhibitor, recent studies have provided evidence suggesting that its anticancer activity may be driven, at least in part, by direct inhibition of EGFR function. Pharmacogenomic profiling experiments have indicated that treatment with LY2228820 resembles the effects of known EGFR inhibitors, showing greater potency in cancer cell lines driven by EGFR signaling. nih.gov In vitro and cellular assays have demonstrated that LY2228820 can inhibit EGFR kinase activity. nih.gov
Further supporting this, a cocrystal structure of LY2228820 bound to wild-type EGFR has been solved, providing structural evidence that the compound functions as an ATP-competitive inhibitor of EGFR. nih.govrcsb.org Although LY2228820 has been reported to be significantly less potent against EGFR compared to p38α in some contexts, its ability to inhibit EGFR appears to be a key driver of its anticancer effects. nih.govrcsb.org
Data from kinase assays illustrate the inhibitory activity of LY2228820 against both wild-type and various mutated forms of EGFR. nih.gov
Table 1: In vitro Inhibition of EGFR Variants by LY2228820 nih.gov
Independence from p38 Pathway in Certain Contexts
Despite being initially characterized as a p38 MAPK inhibitor, studies have indicated that the anticancer activity of LY2228820 can be independent of p38α and p38β inhibition in certain cellular contexts. nih.govguidetopharmacology.org Research using isogenic cell lines has shown that sensitivity to LY2228820 is retained even when the genes encoding p38α and p38β are deleted. nih.govrcsb.orgguidetopharmacology.org This suggests that while LY2228820 is a potent inhibitor of p38 MAPK, its cytotoxic effects in cancer cells may be mediated through alternative targets, such as EGFR. nih.gov
Implications for Resistance Mechanisms (e.g., EGFR T790M mutation)
The finding that LY2228820 inhibits EGFR has significant implications for understanding potential resistance mechanisms, particularly in the context of EGFR-driven cancers. The EGFR T790M mutation is a well-established "gatekeeper" mutation known to confer resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. nih.govguidetopharmacology.org
Studies have shown that the presence of the EGFR T790M mutation can lead to decreased sensitivity to LY2228820. nih.govrcsb.org For example, in vitro kinase assays demonstrated a significant reduction in the potency of LY2228820 against EGFR with the T790M mutation compared to wild-type or other activating EGFR mutations. nih.gov This suggests that, similar to first-generation EGFR TKIs, the T790M mutation can impair the binding and inhibitory activity of LY2228820 on EGFR. nih.govguidetopharmacology.org
Preclinical Research and Efficacy Studies
In Vitro Investigations
In vitro studies have provided insights into the direct effects of LY2228820 on cancer cells and other cell types involved in the tumor microenvironment.
Cancer Cell Proliferation and Viability Assays
In vitro studies have demonstrated that LY2228820 can inhibit the proliferation of various cancer cell lines. LY2228820 has shown activity in cell-based functional assays, such as blocking TNF-α secretion by LPS/IFN-γ–stimulated mouse peritoneal macrophages and LPS-induced CXCL8 secretion by non–small cell lung cancer (NSCLC; A549) cells aacrjournals.org. In multiple myeloma (MM) cell lines, including INA6, RPMI-8226, U266, and RPMI-Dox40, LY2228820 at concentrations ranging from 200 nM to 800 nM significantly blocks p38 MAPK signaling, as evidenced by the inhibition of phosphorylation of HSP27, a downstream target of p38 MAPK medchemexpress.comselleckchem.com. While LY2228820 alone did not inhibit the growth of MM.1S cells, it enhanced bortezomib-induced cytotoxicity and apoptosis in MM cells medchemexpress.comselleckchem.com. Studies have shown that LY2228820 can significantly inhibit tumor proliferation in in vitro models of melanoma, non-small-cell lung cancer, ovarian cancer, glioma, myeloma, and breast cancer researchgate.netmdpi.com. In esophageal squamous cell carcinoma (ESCC) cells with p53 mutations, LY2228820 synergistically decreased cell viability and colony formation when combined with the MDM2 antagonist HDM-201 aacrjournals.org.
Here is a summary of some in vitro findings on cell proliferation and viability:
| Cell Line/Type | Treatment | Observed Effect | Citation |
| Mouse peritoneal macrophages (LPS/IFN-γ stimulated) | LY2228820 | Blocked TNF-α secretion (IC₅₀ = 6.3 ± 2.4 nmol/L) | aacrjournals.org |
| NSCLC (A549) cells (LPS-induced) | LY2228820 | Reduced CXCL8 secretion (IC₅₀ = 144.9 ± 51.8 nmol/L) | aacrjournals.org |
| HeLa cells (anisomycin-stimulated) | LY2228820 (9.8 nmol/L to 10 µmol/L) | Inhibited phosphorylation of MK2 (Thr334) | aacrjournals.orgnih.gov |
| Mouse RAW264.7 macrophages (anisomycin-induced) | LY2228820 | Inhibited phosphorylation of MK2 (IC₅₀ = 35.3 ± 5.0 nmol/L) | aacrjournals.orgnih.gov |
| Multiple Myeloma (INA6, RPMI-8226, U266, RPMI-Dox40) | LY2228820 (200 nM - 800 nM) | Blocks p38 MAPK signaling, inhibits phosphorylation of HSP27 | medchemexpress.comselleckchem.com |
| Multiple Myeloma (MM.1S) | LY2228820 alone | Does not inhibit growth | medchemexpress.comselleckchem.com |
| Multiple Myeloma cell lines | LY2228820 + Bortezomib (B1684674) | Enhanced cytotoxicity and apoptosis | medchemexpress.comselleckchem.com |
| ESCC cells (p53-mutated) | LY2228820 + HDM-201 | Synergistically decreased cell viability and colony formation (p<0.01) | aacrjournals.org |
| Drug-resistant cancer cells | LY2228820 or Anti-microtubule (AMT) agent alone | Compatible with viability | nih.gov |
| Drug-resistant cancer cells | LY2228820 + AMT agent | Dramatic cytotoxicity | nih.gov |
Cell Cycle Perturbations and Apoptosis Induction
LY2228820 has been shown to influence cell cycle progression and induce apoptosis in cancer cells, particularly in combination with other agents. In drug-resistant cancer cells, co-administration of LY2228820 with anti-microtubule (AMT) agents like paclitaxel (B517696) or vinorelbine (B1196246) significantly increased the percentage of cells in the G2-M phase of the cell cycle and enhanced apoptosis nih.govnih.gov. For instance, in Bads-200 cells, combining 2 µM LY2228820 with 500 nM paclitaxel increased the percentage of cells at G2-M phase from 19.97% to 78.4% (P < 0.001), and with 500 nM vinorelbine, it increased from 23.32% to 81.04% (P < 0.001) nih.gov. Similar results were observed in apoptosis assays nih.gov. This synergistic effect is associated with LY2228820 suppressing the phosphorylation of HSP27, a protein involved in mitochondrial homeostasis, thereby promoting mitochondrial cell death pathways nih.govresearchgate.net. In p53-mutated ESCC cells, the combination of LY2228820 and the MDM2 antagonist HDM-201 also led to the induction of apoptosis and G2/M phase cell cycle arrest (p<0.01) aacrjournals.org. The p38 MAPK pathway is generally involved in processes triggered by ionizing radiation, such as the cell cycle and apoptosis mdpi.com.
Here is a summary of key findings on cell cycle and apoptosis:
| Cell Type/Model | Treatment | Observed Effect | Citation |
| Drug-resistant cancer cells | LY2228820 + AMT agent | Enhanced G2/M arrest and apoptosis | nih.govnih.gov |
| Bads-200 cells | 500 nM Paclitaxel + 2 µM LY2228820 | Increased G2-M phase cells (19.97% to 78.4%, P < 0.001) | nih.gov |
| Bads-200 cells | 500 nM Vinorelbine + 2 µM LY2228820 | Increased G2-M phase cells (23.32% to 81.04%, P < 0.001) | nih.gov |
| Bads-200 cells | Various treatments | Increased apoptotic cells (Annexin V/PI assay) | nih.gov |
| ESCC cells (p53-mutated) | LY2228820 + HDM-201 | Induction of apoptosis and G2/M phase cell cycle arrest (p<0.01) | aacrjournals.org |
| Multiple Myeloma cells | LY2228820 + Bortezomib | Enhanced apoptosis | medchemexpress.comselleckchem.com |
Impact on Angiogenesis in Endothelial Cells
LY2228820 has demonstrated anti-angiogenic activity in preclinical studies. It is a selective inhibitor of p38 MAPK, which is activated in endothelial cells in response to various growth factors like VEGF, bFGF, EGF, and IL-6 nih.govnih.gov. Inhibition of p38 MAPK by LY2228820 dimesylate treatment caused a significant decrease in growth factor-induced endothelial cord formation in vitro nih.govnih.gov. More dramatically, it reduced tumor-driven cord formation in an in vitro co-culture assay, a surrogate for angiogenesis nih.govnih.govresearchgate.net. This suggests that LY2228820 treatment alters cytokine secretion from tumor cells nih.gov. Indeed, LY2228820 dimesylate treatment significantly reduced the secretion of proangiogenic cytokines such as VEGF, bFGF, EGF, IL-6, IL-8, and angiogenin (B13778026) from various tumor cell lines nih.gov.
Here is a summary of the impact on angiogenesis:
| Cell Type/Model | Treatment | Observed Effect | Citation |
| Endothelial cells (VEGF, bFGF, EGF, IL-6 stimulated) | LY2228820 dimesylate | Significant decrease in induced endothelial cord formation | nih.govnih.gov |
| Tumor-endothelial cell co-culture (in vitro) | LY2228820 dimesylate | Dramatic decrease in tumor-driven cord formation | nih.govnih.govresearchgate.net |
| Various tumor cell lines | LY2228820 dimesylate | Reduced secretion of VEGF, bFGF, EGF, IL-6, IL-8, and angiogenin | nih.gov |
Modulation of Cell Adhesion and Migration
The p38 MAPK pathway is involved in regulating cell adhesion and migration oncotarget.comresearchgate.netnih.govbiorxiv.orgbiorxiv.org. Studies have shown that LY2228820 can modulate these processes. In lung adenocarcinoma cells, LY2228820 inhibited Rac3-induced cell invasion and migration nih.gov. Transwell migration and invasion assays showed a marked decrease in the number of migratory and invasive A549 cells after treatment with 5 µM LY2228820 compared to the control group (P<0.01) nih.gov. This effect was linked to LY2228820 inhibiting the activity of the p38 MAPK pathway, which was found to be activated by Rac3 in these cells nih.gov. Additionally, LY2228820 treatment increased E-cadherin expression and decreased vimentin (B1176767) expression, suggesting an effect on epithelial-mesenchymal transition (EMT), a process involved in migration and invasion nih.gov. In chemoresistant, quiescent leukemic cells, the JNK-STAT1 pathway, which can be influenced by p38 MAPK inhibitors, was found to promote cell adhesion biorxiv.orgbiorxiv.org.
Here is a summary of the modulation of cell adhesion and migration:
| Cell Type/Model | Treatment | Observed Effect | Citation |
| Lung adenocarcinoma (A549) | LY2228820 (5 µM) | Markedly decreased migratory and invasive cells (P<0.01) | nih.gov |
| Lung adenocarcinoma | LY2228820 | Inhibited Rac3-induced cell invasion and migration | nih.gov |
| Lung adenocarcinoma | LY2228820 | Increased E-cadherin expression, decreased vimentin expression | nih.gov |
| Chemoresistant leukemic cells | JNK or STAT1 inhibition (can be influenced by p38 inhibitors) | Reduced cell adhesion on fibronectin-coated plates (JNK inhibition) | biorxiv.orgbiorxiv.org |
Effects on Osteoclastogenesis and Bone Remodeling
The p38 MAPK pathway is involved in osteoclast differentiation and function, which are key processes in bone remodeling glpbio.comnih.govosteoporosissolutions.com.aumdpi.comshsu.edunih.gov. In multiple myeloma, p38 MAPK inhibitors have been shown to reduce osteoclastic bone destruction aacrjournals.org. LY2228820 has been reported to inhibit the secretion of macrophage inflammatory protein-1a (MIP-1a) in various cell types, including CD138+ patient MM cells and normal CD14+ osteoclast cells glpbio.com. Inhibition of p38 MAPK with LY2228820, as well as other p38 inhibitors like SCIO-469 or BIRB-796, has been shown to inhibit osteoclastogenesis mdpi.com. This suggests a potential role for LY2228820 in modulating bone remodeling by affecting osteoclast activity mdpi.comglpbio.com.
Here is a summary of the effects on osteoclastogenesis and bone remodeling:
| Cell Type/Model | Treatment | Observed Effect | Citation |
| CD138+ patient MM cells, normal CD14+ osteoclast cells | LY2228820 | Inhibited secretion of macrophage inflammatory protein-1a (MIP-1a) | glpbio.com |
| Preclinical multiple myeloma models | LY2228820 | Inhibited osteoclastogenesis | mdpi.com |
Synergistic Effects with Other Therapeutic Agents
Preclinical studies have explored the potential for LY2228820 to enhance the efficacy of other therapeutic agents. LY2228820 has been shown to induce synergistic anti-cancer effects with anti-microtubule (AMT) chemotherapeutic agents such as paclitaxel and vinorelbine in multidrug-resistant cancer cells nih.govnih.gov. This synergy is independent of P-glycoprotein and is mediated by inhibiting the p38-HSP27 signaling axis, leading to increased mitochondrial cell death nih.govnih.govresearchgate.net. In multiple myeloma models, LY2228820 enhanced the cytolethal effects of the proteasome inhibitor bortezomib mdpi.comaacrjournals.orgresearchgate.net. This is thought to be due to bortezomib treatment inducing upregulation of the p38 MAPK pathway, which may reduce bortezomib-induced apoptosis, and LY2228820 inhibiting this pathway aacrjournals.orgresearchgate.net. LY2228820 has also shown synergistic antitumor activity in combination with DNA alkylating agents like bis-chloroethylnitrosourea and temozolomide (B1682018) in glioblastoma models aacrjournals.orgresearchgate.net. In p53-mutated ESCC cells, LY2228820 acted synergistically with the MDM2 antagonist HDM-201 to decrease cell viability, inhibit colony formation, induce apoptosis, and cause G2/M cell cycle arrest aacrjournals.org. Combinations of LY2228820 with the IAP inhibitor birinapant (B612068) have shown antileukemic activity in mouse models of acute myeloid leukemia (AML) and in samples from AML patients mdedge.com.
Here is a summary of synergistic effects observed:
| Combination Treatment | Cancer Type/Model | Observed Synergistic Effect | Citation |
| LY2228820 + Anti-microtubule (AMT) agents | Multidrug-resistant cancer cells | Increased cytotoxicity, G2/M arrest, apoptosis (P-gp independent) | nih.govnih.govresearchgate.net |
| LY2228820 + Bortezomib | Preclinical multiple myeloma models | Enhanced cytolethal effects, tumor growth delay in vivo | mdpi.comaacrjournals.orgresearchgate.net |
| LY2228820 + Bis-chloroethylnitrosourea | Human U-87 MG glioblastoma mouse xenograft model | Synergistic tumor growth delay | aacrjournals.orgresearchgate.net |
| LY2228820 + Temozolomide | Human U-87 MG glioblastoma xenografts | Potentiation of temozolomide effects | aacrjournals.orgresearchgate.net |
| LY2228820 + HDM-201 (MDM2 antagonist) | p53-mutated ESCC cells | Synergistically decreased cell viability, colony formation, induced apoptosis, G2/M arrest (p<0.01) | aacrjournals.org |
| LY2228820 + Birinapant (IAP inhibitor) | Mouse models of AML, AML patient samples | Antileukemic activity, increased cell death (in most mouse models), synergistic effect (in some patient samples) | mdedge.com |
In Vivo Xenograft and Syngeneic Models
Preclinical in vivo studies have demonstrated that LY2228820 can induce significant tumor growth inhibition in several cancer models, including those derived from human tumors implanted into immunocompromised mice (xenografts) and models using syngeneic cell lines. aacrjournals.orgresearchgate.netresearchgate.net
Tumor Growth Inhibition Across Various Cancer Types
LY2228820 has shown efficacy in inhibiting tumor growth in a range of in vivo cancer models, highlighting its potential broad-spectrum activity. researchgate.netnih.gov The observed effects vary depending on the specific cancer type and model used.
In the human U-87 MG glioblastoma mouse xenograft model, treatment with LY2228820 dimesylate resulted in tumor growth delay. researchgate.net A complete attenuation of tumor growth was observed during the treatment period, specifically between days 11 and 28, which was statistically significant (P < 0.001). aacrjournals.orgresearchgate.net LY2228820 has also shown synergistic tumor growth delay when combined with DNA alkylating agents like bis-chloroethylnitrosourea and temozolomide in the U-87 MG model. researchgate.net
LY2228820 has demonstrated tumor growth delay as a single agent in human multiple myeloma mouse xenograft models, including the OPM-2 model. researchgate.net In the OPM-2 myeloma xenograft model, continuous administration of LY2228820 led to significant tumor growth inhibition starting after 10 days of treatment and persisting throughout the study. aacrjournals.orgresearchgate.net On the last day of study treatment, a 42% inhibition of tumor growth was reported (P < 0.05). aacrjournals.orgresearchgate.net Preclinical studies also suggest that LY2228820 can enhance the effects of bortezomib in multiple myeloma models in vitro and in vivo. researchgate.netresearchgate.netapexbt.com
Data Table: LY2228820 Efficacy in OPM-2 Multiple Myeloma Xenografts
| Model | Treatment Duration | Tumor Growth Inhibition (Last Day) | Statistical Significance |
| OPM-2 Xenograft | Throughout study | 42% | P < 0.05 |
Significant tumor growth inhibition was observed with LY2228820 treatment in the MDA-MB-468 breast cancer xenograft model. aacrjournals.orgresearchgate.net In this model, LY2228820 treatment resulted in a 60% inhibition of tumor growth on the last day of study treatment (P < 0.001). aacrjournals.orgresearchgate.net In orthotopic MDA-MB-231 mammary fat pad xenografts, a model representative of triple-negative breast cancer, single-agent LY2228820 did not significantly reduce primary tumor growth. oncotarget.com However, a combination therapy involving a RAD51 inhibitor and a p38 inhibitor (LY2228820) showed significant inhibition of tumor growth after 10 days of treatment (p=0.019). oncotarget.com
Data Table: LY2228820 Efficacy in MDA-MB-468 Breast Cancer Xenografts
| Model | Treatment Duration | Tumor Growth Inhibition (Last Day) | Statistical Significance |
| MDA-MB-468 Xenograft | Throughout study | 60% | P < 0.001 |
LY2228820 has been shown to produce significant tumor growth delay in in vivo ovarian cancer models. researchgate.netnih.gov Luciferase-expressing SK-OV-3 ovarian cell xenografts, when implanted into the peritoneal cavity, demonstrated high responsiveness to LY2228820, with 50% to 51% tumor growth inhibition observed with intermittent dosing (P < 0.05). aacrjournals.org In the A-2780 ovarian xenograft model, an intermittent dosing schedule of LY2228820 over three weeks resulted in significant tumor growth inhibition throughout the treatment phase, with a 72% inhibition on the last day of study treatment (P < 0.01). aacrjournals.orgresearchgate.net
Data Table: LY2228820 Efficacy in Ovarian Cancer Xenografts
| Model | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition | Statistical Significance |
| SK-OV-3 Xenograft | Intermittent | Not specified | 50% - 51% | P < 0.05 |
| A-2780 Xenograft | Intermittent | 3 weeks | 72% (Last Day) | P < 0.01 |
Significant tumor growth delay has been observed with LY2228820 in in vivo NSCLC models. researchgate.netnih.gov Studies using A549 NSCLC xenografts showed significant tumor growth inhibition with LY2228820 treatment under both continuous daily and intermittent (3 days on/3 days off) dosing schedules. aacrjournals.orgresearchgate.netresearchgate.net Both schedules resulted in significant tumor growth delay after three weeks of treatment compared to the vehicle control (P < 0.05). aacrjournals.orgresearchgate.netresearchgate.net The efficacy between the continuous and intermittent dosing schedules was not significantly different. aacrjournals.orgresearchgate.net
Data Table: LY2228820 Efficacy in A549 NSCLC Xenografts
| Model | Dosing Schedule | Treatment Duration | Tumor Growth Delay | Statistical Significance |
| A549 Xenograft | Continuous | > 3 weeks | Significant | P < 0.05 |
| A549 Xenograft | Intermittent | > 3 weeks | Significant | P < 0.05 |
LY2228820, also known as ralimetinib (B1684352), is a small molecule initially developed as a potent and selective ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK) nih.govmedchemexpress.comguidetopharmacology.org. Preclinical investigations have explored its potential antitumor activity across various cancer models, focusing on its effects on tumor growth, angiogenesis, metastasis, and pharmacodynamic marker inhibition. Although initially characterized as a p38 MAPK inhibitor, more recent research suggests that its anticancer activity might be driven by inhibition of EGFR function, despite lower potency against EGFR compared to p38α guidetopharmacology.orgwikipedia.org. The compound is often administered as the dimesylate salt guidetopharmacology.org.
Melanoma
Pharmacodynamic Marker Inhibition in Vivo (e.g., p-MK2 in tumors/PBMCs) In vivo studies have evaluated the pharmacodynamic effects of LY2228820, particularly the inhibition of phosphorylated MAPKAP-K2 (p-MK2), a downstream target of p38 MAPK. In mice implanted with B16-F10 melanoma, tumor phospho-MK2 was effectively inhibited by LY2228820 in a dose-dependent manneraacrjournals.orgresearchgate.net. The threshold effective dose (TED) for 50% inhibition (TED50) was 1.95 mg/kg, and for 70% inhibition (TED70) was 11.17 mg/kgmedchemexpress.comaacrjournals.org. Significant target inhibition (>40% reduction in p-MK2) was maintained for 4 to 8 hours following a single 10 mg/kg oral dose in these tumor modelsnih.govaacrjournals.orgresearchgate.net.
Peripheral blood mononuclear cells (PBMCs) have also been explored as a potential surrogate biomarker for p38 MAPK inhibition. In mouse PBMCs, the in vivo TED50 for MK2 phosphorylation inhibition was 1.01 mg/kg medchemexpress.comaacrjournals.org. In human PBMCs tested ex vivo, the IC50 for inhibiting MK2 phosphorylation was 0.12 μmol/L medchemexpress.comaacrjournals.org.
Clinical Investigations of Ly2228820 Ralimetinib
Phase I Clinical Trials
Phase I clinical trials are primarily conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug, often in a small group of patients. These trials also aim to identify a recommended dose for further investigation in Phase II studies.
Monotherapy Studies in Advanced Cancer
A first-in-human Phase I study evaluated oral ralimetinib (B1684352) dimesylate as a single agent in patients with advanced cancer. The study utilized a dose-escalation design followed by dose-confirmation and tumor-specific expansion phases. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org The study included 89 patients across various dose levels. aacrjournals.orgnih.gov While no patients achieved a complete or partial response, stable disease was observed in 19 patients (21.3%), with a median duration of 3.7 months. aacrjournals.orgnih.govaacrjournals.org Nine of these patients remained on the study for at least 6 cycles. aacrjournals.orgnih.gov
Combination Therapy Studies
Phase I trials also investigated ralimetinib in combination with other established cancer treatments to assess the safety and potential efficacy of these regimens.
Ralimetinib was evaluated in combination with tamoxifen (B1202) in a tumor-specific expansion phase of a Phase I study, specifically in women with hormone receptor-positive metastatic breast cancer that was refractory to aromatase inhibitors. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net This part of the study included 9 patients. aacrjournals.orgnih.govresearchgate.net The rationale for this combination was based on preclinical data suggesting ralimetinib's antitumor activity in breast cancer xenografts and the association of p38 MAPK pathway activation with tamoxifen resistance. aacrjournals.org
A Phase I trial investigated ralimetinib in combination with radiotherapy and concomitant temozolomide (B1682018) in patients with newly diagnosed glioblastoma (GBM). nih.govselleckchem.comresearchgate.net This open-label dose-escalation study aimed to determine the maximum tolerated dose (MTD) of the combination. nih.govselleckchem.com The study enrolled 18 patients. nih.govselleckchem.com Inhibition of pMAPKAP-K2 was observed in peripheral blood mononuclear cells, indicating a pharmacodynamic effect. nih.govselleckchem.comresearchgate.net
Ralimetinib was also studied in combination with carboplatin (B1684641) and gemcitabine (B846) in a randomized, double-blind, placebo-controlled Phase 1b/2 study for women with recurrent platinum-sensitive epithelial ovarian cancer. x-mol.netnih.govascopubs.orgorpha.netclinicaltrialsregister.eu The Phase 1b portion of this study was designed to determine the recommended Phase 2 dose (RP2D) of ralimetinib when administered with the chemotherapy doublet. x-mol.netnih.govascopubs.org Eight patients were included in the Phase 1b part. x-mol.netnih.govascopubs.org
With Radiotherapy and Temozolomide in Glioblastoma
Phase II Clinical Trials
Phase II clinical trials are conducted to evaluate the efficacy of a drug for a particular indication and to further assess its safety.
A randomized, double-blind, placebo-controlled Phase 1b/2 study evaluated ralimetinib in combination with gemcitabine and carboplatin for women with recurrent platinum-sensitive epithelial ovarian cancer. x-mol.netnih.govascopubs.orgorpha.netclinicaltrialsregister.eu The Phase 2 portion of this study included 110 patients (58 in the ralimetinib + gemcitabine/carboplatin arm and 52 in the placebo + gemcitabine/carboplatin arm). x-mol.netnih.govascopubs.org The study's primary objective was to assess progression-free survival (PFS). x-mol.netnih.govascopubs.org
The following table summarizes key findings from the Phase 1b/2 study in ovarian cancer:
| Endpoint | Ralimetinib + GC (N=58) | Placebo + GC (N=52) | Hazard Ratio (95% CI) | P-value |
| Median PFS (months) | 10.3 | 7.9 | 0.773 | 0.2464 |
| Median OS (months) | 29.2 | 25.1 | 0.827 | 0.4686 |
| Overall Response Rate (%) | 46.6 | 46.2 | - | 0.9667 |
Data from a Phase I study of ralimetinib in combination with prexasertib (B560075) in patients with advanced cancer showed that the study did not achieve its primary objective of establishing a recommended Phase 2 dose that could be safely administered. nih.gov One patient in this combination study achieved stable disease for 2 cycles. nih.gov
Recurrent Ovarian Cancer Studies
Ralimetinib has been evaluated in clinical trials for recurrent ovarian cancer. A randomized, double-blind, placebo-controlled phase 1b/2 study (NCT01663857) investigated ralimetinib in combination with gemcitabine and carboplatin for women with recurrent platinum-sensitive epithelial ovarian cancer, fallopian tube cancer, or primary peritoneal cancer after first-line treatment. researchgate.netnih.govclinicaltrialsregister.euascopubs.orgnih.gov
In this study, 118 patients received at least one dose of either ralimetinib or placebo in combination with gemcitabine and carboplatin. nih.gov The phase 1b portion determined the recommended phase 2 dose of ralimetinib in this combination. nih.gov
The study's primary objective was to assess progression-free survival (PFS). nih.gov The addition of ralimetinib to gemcitabine and carboplatin resulted in a modest improvement in PFS. researchgate.netnih.gov The median PFS was 10.3 months in the ralimetinib combination arm compared to 7.9 months in the placebo arm. nih.gov
Advanced or Metastatic Breast Cancer Studies
Ralimetinib has also been explored in studies involving advanced or metastatic breast cancer. A first-in-human phase I study evaluated ralimetinib as a single agent in patients with advanced cancer and in combination with tamoxifen in women with metastatic breast cancer that had progressed after prior endocrine therapy. aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.org This study included a tumor-specific expansion phase (Part D) for women with hormone receptor-positive metastatic breast cancer refractory to aromatase inhibitors. aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.org
A terminated Phase 2 trial (NCT02322853) assessed the efficacy and safety of tamoxifen plus LY2228820 in advanced or metastatic breast cancer progressing on aromatase inhibitors. drugbank.com
Pharmacodynamic Endpoints in Clinical Studies
Pharmacodynamic endpoints were assessed in clinical studies to understand the biological effects of ralimetinib.
Peripheral Blood Mononuclear Cell (PBMC) pMAPKAP-K2 Inhibition
Inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) was evaluated as a primary pharmacodynamic biomarker in a phase I study of ralimetinib in patients with advanced cancer. aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Results from this study indicated that after a single dose, ralimetinib inhibited the phosphorylation of MAPKAP-K2 in PBMCs. aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net Generally, a reciprocal relationship was observed between ralimetinib plasma concentration and pMAPKAP-K2 inhibition, which was most evident after a single dose. aacrjournals.orgaacrjournals.org At a dose of 300 mg, the average pMAPKAP-K2 inhibition reached above 50% on day 1. aacrjournals.orgaacrjournals.org Inhibition of pMAPKAP-K2 (-54%) was also observed in PBMCs in a phase 1 trial combining ralimetinib with radiotherapy and temozolomide in glioblastoma patients. researchgate.netnih.gov
Observed Clinical Activity and Disease Control
While complete or partial responses were not frequently observed in early studies, ralimetinib demonstrated evidence of clinical activity through disease control, particularly stable disease, and in some cases, radiographic evidence of bone healing. aacrjournals.orgcapes.gov.braacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net
Stable Disease Rates and Duration
In the first-in-human phase I study of ralimetinib in patients with advanced cancer, although no patients achieved a complete response or partial response, 19 out of 89 patients (21.3%) exhibited stable disease. aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.orgaacrjournals.org
The distribution of stable disease across different parts of the study was:
Part A (dose-escalation): 15 patients (28%) aacrjournals.orgaacrjournals.org
Part B (dose-confirmation at 420 mg): 3 patients (17%) aacrjournals.orgaacrjournals.org
Part D (metastatic breast cancer expansion): 1 patient (11%) aacrjournals.orgaacrjournals.org
The mean duration of stable disease in this study was 5.0 months (±5.3). aacrjournals.orgaacrjournals.org Nine patients across various cancer types, including metastatic breast cancer (4 patients), renal cell carcinoma (2 patients), ovarian cancer (1 patient), lung cancer (1 patient), and adenoid cystic carcinoma (1 patient), received ralimetinib therapy for 6 cycles or longer, with durations ranging from 2 to 29 cycles. aacrjournals.orgaacrjournals.orgresearchgate.net The median duration of stable disease was reported as 3.7 months in some summaries of this study. aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.org
| Study Part | Number of Patients with Stable Disease | Percentage of Patients with Stable Disease |
|---|---|---|
| Part A | 15 | 28% |
| Part B | 3 | 17% |
| Part D | 1 | 11% |
| Clinical Study | Number of Patients with Stable Disease | Percentage of Patients with Stable Disease | Mean Duration of Stable Disease | Median Duration of Stable Disease |
|---|---|---|---|---|
| Phase I (Advanced Cancer) | 19 (out of 89) | 21.3% | 5.0 months (±5.3) aacrjournals.orgaacrjournals.org | 3.7 months aacrjournals.orgnih.govcapes.gov.braacrjournals.orgaacrjournals.org |
Radiographic Evidence of Bone Healing
In the phase I study, one patient with metastatic ER+, HER2+ breast cancer who received single-agent ralimetinib demonstrated radiographic evidence of bone healing after 6 cycles of therapy. aacrjournals.orgaacrjournals.org This observation was consistent with preclinical studies suggesting that ralimetinib may inhibit the development of osteoclasts, which are involved in bone resorption. aacrjournals.orgaacrjournals.org Bone healing is seldom observed in patients with bone metastases. hematologyandoncology.net
Resistance Mechanisms to Ly2228820 and Strategies to Overcome Them
Intrinsic and Acquired Resistance Pathways
Cancer cells can develop resistance to LY2228820 through several key pathways that bypass its inhibitory effects or promote survival.
p38 MAPK Pathway Bypass Mechanisms
While LY2228820 was designed to inhibit p38 MAPK, cancer cells can develop mechanisms to bypass this inhibition. The p38 MAPK pathway is involved in regulating cytokine production in the tumor microenvironment and can promote chemoresistance in various cancers, including leukemia researchgate.net. Disrupting this pathway has been explored as a strategy against chemosurvival researchgate.net. However, if the anti-cancer activity of LY2228820 is primarily mediated through EGFR inhibition, as suggested by some studies, then resistance mechanisms related to p38 MAPK pathway bypass might be less relevant than initially thought probes-drugs.orgnih.gov. Conversely, activation of the p38 pathway has been identified as a potential mechanism of resistance to ERK inhibitors, and inhibiting p38 with agents like LY2228820 can enhance sensitivity to these inhibitors researchgate.net. This highlights the complex interplay between different signaling pathways in mediating resistance.
Role of Heat Shock Protein 27 (HSP27) in Chemoresistance
Heat Shock Protein 27 (HSP27), a downstream target of p38 MAPK, plays a significant role in chemoresistance selleckchem.com. LY2228820 has been shown to inhibit the p38-HSP27 signaling axis by down-regulating phosphorylated HSP27 (p-HSP27) nih.govnih.gov. This inhibition can block the p-HSP27 mediated protective response against certain chemotherapeutic drugs, such as anti-microtubule (AMT) agents, leading to mitochondrial instability and the activation of mitochondrial death pathways nih.govresearchgate.netnih.gov. Resistance can potentially arise if cancer cells find ways to maintain sufficient levels of functional HSP27 or bypass the reliance on the p38-HSP27 axis for survival. The p38-Hsp27 pathway has also been implicated in mediating drug resistance in cancer stem cells wjgnet.com.
Epidermal Growth Factor Receptor (EGFR) Mutations (e.g., T790M)
Recent research indicates that the anti-cancer activity of LY2228820 may be driven by its inhibition of EGFR probes-drugs.orgnih.gov. Consequently, mutations in EGFR, such as the T709M gatekeeper mutation, can confer resistance to LY2228820 probes-drugs.orgnih.govresearchgate.net. This mutation is known to decrease sensitivity to EGFR inhibitors like gefitinib (B1684475) and has been shown to reduce the inhibitory effects of LY2228820 in kinase assays nih.govresearchgate.net. The introduction of the EGFR-T790M mutation is sufficient to induce resistance to ralimetinib (B1684352) nih.gov.
Role of the Bone Marrow Microenvironment in Drug Resistance in Multiple Myeloma
The bone marrow (BM) microenvironment plays a crucial role in drug resistance in multiple myeloma (MM) sci-hub.sefrontiersin.org. Interactions between myeloma cells and the BM microenvironment can confer drug resistance through mechanisms such as tumor cell adhesion and cytokine-mediated antiapoptotic signaling sci-hub.senih.gov. In MM, p38 MAPK inhibitors like LY2228820 have shown the ability to downregulate the secretion of IL-6 by bone marrow stromal cells (BMSCs), inhibit myeloma cell proliferation, and reduce osteoclastogenesis aacrjournals.orgmdpi.com. Resistance in MM treated with LY2228820 could involve the complex interplay of signaling pathways activated by the BM microenvironment that bypass the effects of LY2228820 or promote survival independently of the targeted pathways. The BM microenvironment can induce the production of cell cycle inhibitors, anti-apoptotic proteins, and drug transporters in MM cells frontiersin.org. Soluble factors like IL-6 and IGF-1 released by BMSCs can activate signaling pathways leading to drug resistance frontiersin.org.
Interplay with DNA Repair Pathways (e.g., RAD51)
DNA repair pathways, such as homologous recombination repair (HRR) mediated by RAD51, can contribute to chemoresistance by repairing DNA damage induced by therapeutic agents patsnap.comnih.gov. Elevated RAD51 expression has been correlated with chemoresistance in various cancers nih.govresearchgate.net. While the direct interplay between LY2228820 and RAD51 is still being explored, studies suggest that targeting RAD51 can enhance the efficacy of DNA-damaging agents and potentially overcome resistance mechanisms patsnap.comnih.gov. Depletion of RAD51 has been linked to increased ERK1/2 and p38 signaling, suggesting a potential compensatory mechanism involving p38 that could limit the effectiveness of DNA-targeted therapy researchgate.netoncotarget.com. Inhibitors of RAD51 have the potential to be therapeutic agents for various solid tumors by disrupting DNA repair and enhancing the effects of other therapies nih.gov.
Combination Therapy Strategies to Counter Resistance
To overcome resistance to LY2228820, combination therapy strategies are being investigated. Combining LY2228820 with other agents can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.
One strategy involves combining LY2228820 with anti-microtubule chemotherapeutic agents. Studies have shown that LY2228820 can induce synergistic anti-cancer effects with drugs like paclitaxel (B517696) and vinorelbine (B1196246) in drug-resistant cancer cells nih.govnih.gov. This synergy is mediated, in part, by LY2228820's ability to inhibit the p38-HSP27 signaling axis, leading to enhanced mitochondrial cell death nih.govnih.gov.
Given the potential role of EGFR inhibition in LY2228820's activity and the resistance conferred by EGFR mutations like T790M, combining LY2228820 with third-generation EGFR inhibitors that are effective against T790M mutations could be a rational approach.
In multiple myeloma, combining LY2228820 with proteasome inhibitors like bortezomib (B1684674) has shown enhanced cytotoxicity and inhibition of pro-survival signaling from the bone marrow microenvironment aacrjournals.orgmdpi.com.
Furthermore, exploring combinations that target the compensatory pathways activated upon LY2228820 treatment, such as combining LY2228820 with inhibitors of ERK or other kinases, could be beneficial researchgate.netoncotarget.com. Targeting DNA repair pathways, potentially with RAD51 inhibitors, in combination with LY2228820 could also be a strategy to enhance DNA damage and overcome resistance, particularly in cancers where these pathways are upregulated patsnap.comnih.govoncotarget.com.
Here is a summary of some resistance mechanisms and potential combination strategies:
| Resistance Mechanism | Associated Pathways/Proteins | Potential Combination Strategies |
| p38 MAPK Pathway Bypass | p38 MAPK, MK2, TTP researchgate.net | Combination with ERK inhibitors researchgate.net |
| Role of HSP27 in Chemoresistance | HSP27, p-HSP27 nih.govnih.govwjgnet.com | Combination with anti-microtubule agents nih.govnih.gov |
| EGFR Mutations (e.g., T790M) | EGFR probes-drugs.orgnih.govresearchgate.net | Combination with third-generation EGFR inhibitors |
| Bone Marrow Microenvironment Interaction | IL-6, IGF-1, JAK/STAT, PI3K/AKT, Cell adhesion sci-hub.sefrontiersin.orgnih.gov | Combination with proteasome inhibitors (e.g., bortezomib) aacrjournals.orgmdpi.com |
| Interplay with DNA Repair Pathways | RAD51, HRR patsnap.comnih.govresearchgate.net | Combination with RAD51 inhibitors or DNA-damaging agents patsnap.comnih.gov |
This table summarizes the key resistance mechanisms discussed and highlights potential combination therapy approaches based on the available research.
Co-administration with Anti-Microtubule Agents (e.g., Paclitaxel, Vinorelbine)
Co-administration of LY2228820 with anti-microtubule (AMT) agents such as paclitaxel and vinorelbine has demonstrated synergistic anti-cancer effects in multidrug-resistant cancer cells both in vitro and in vivo. nih.gov This synergy was observed at low doses of paclitaxel or vinorelbine when combined with LY2228820. nih.gov Mechanistic studies suggest that this synergy is mediated by the suppression of HSP27 phosphorylation (ser78) and is independent of P-glycoprotein (P-gp) activity, a common mechanism of multidrug resistance. nih.govresearchgate.net LY2228820 suppressed the phosphorylation of HSP27 and induced stronger paclitaxel-induced apoptosis, potentially by blocking the interaction between cytochrome c and phosphorylated HSP27. nih.gov This combination therapy led to dramatic cytotoxicity, G2/M arrest, and apoptosis in drug-resistant cancer cells, whereas treatment with either agent alone was compatible with viability. nih.govresearchgate.net In vivo studies showed that this combination could suppress the growth of paclitaxel-resistant cells with a tolerable dosage of paclitaxel. nih.gov
Data from in vitro studies in a multidrug-resistant cell line (Bads-200) demonstrated that LY2228820 remarkably enhanced the cytotoxicity of paclitaxel, decreasing the IC50 value significantly. nih.gov
| Treatment | Paclitaxel IC50 (nM) | P-value |
| Paclitaxel alone | 1501 | |
| Paclitaxel + LY2228820 (2 µM) | 420.7 | < 0.001 |
Co-treatment with LY2228820 significantly increased the percentage of cells at the G2-M phase and the population of apoptotic cells compared to treatment with paclitaxel or vinorelbine alone. nih.gov
| Treatment | G2-M Phase (%) | Apoptotic Cells (%) | P-value (G2-M) | P-value (Apoptosis) |
| Paclitaxel (500 nM) | 19.97 | 6.23 | ||
| Paclitaxel (500 nM) + LY2228820 (2 µM) | 78.4 | 21.57 | < 0.001 | < 0.001 |
| Vinorelbine (500 nM) | 23.32 | 5.90 | ||
| Vinorelbine (500 nM) + LY2228820 (2 µM) | 81.04 | 19.63 | < 0.001 | < 0.001 |
These findings suggest that LY2228820 can resensitize P-gp-high-expressing cell lines to AMT agents without altering P-gp activity, offering a potential strategy for patients with high P-gp expression. nih.gov
Combination with Proteasome Inhibitors (e.g., Bortezomib)
LY2228820 has been shown to enhance the cytolethal effects of the proteasome inhibitor bortezomib in preclinical multiple myeloma models in vitro. aacrjournals.orgresearchgate.net Bortezomib treatment can induce the upregulation of the p38 MAPK pathway, which is thought to reduce bortezomib-induced apoptosis. aacrjournals.orgresearchgate.net In human multiple myeloma mouse xenograft models, LY2228820 displayed tumor growth delay as a single agent and in combination with bortezomib. aacrjournals.orgresearchgate.net In multiple myeloma cells, LY2228820 significantly blocks p38 MAPK signaling by inhibiting the phosphorylation of HSP27, a downstream target of p38 MAPK. medchemexpress.comselleckchem.com While LY2228820 alone may not significantly inhibit the growth of certain multiple myeloma cell lines, it enhances bortezomib-induced cytotoxicity and apoptosis. medchemexpress.comselleckchem.com Additionally, LY2228820 has been shown to inhibit the secretion of IL-6 from bone marrow stromal cells and bone marrow mononuclear cells derived from multiple myeloma patients, and significantly inhibited osteoclastogenesis in vitro and in vivo in a xenographic model of human multiple myeloma. selleckchem.commdpi.com These effects suggest that LY2228820 could potentially improve outcomes in multiple myeloma patients by enhancing the effect of bortezomib and reducing osteoskeletal events. mdpi.com
Integration with DNA Alkylating Agents (e.g., Temozolomide (B1682018), Nitrosoureas)
DNA alkylating agents like nitrosoureas are key components in glioblastoma therapy and have been found to activate p38 MAPK-dependent signaling in various preclinical cancer cell culture models. aacrjournals.orgresearchgate.net This activation of p38 MAPK may blunt DNA alkylation-induced apoptosis. aacrjournals.orgresearchgate.net In a human U-87 MG glioblastoma mouse xenograft model, a synergistic tumor growth delay was reported for LY2228820 dimesylate in combination with bis-chloroethylnitrosourea. aacrjournals.orgresearchgate.net These results are supported by previous findings on the combination of LY2228820 dimesylate with temozolomide. researchgate.net A phase I/II clinical trial investigating LY2228820 in combination with temozolomide and radiotherapy in adult glioblastoma patients is being conducted to evaluate progression-free survival. jst.go.jp Temozolomide has been shown to induce p38 activation, which is critical for glioblastoma cell migration. jst.go.jp Combining temozolomide with a p38 inhibitor has shown potential inhibitory effects on the proliferation and motility of glioblastoma cells. jst.go.jp
Combinations with Other Kinase Inhibitors (e.g., EGFR inhibitors)
While initially characterized as a p38 MAPK inhibitor, recent studies suggest that the anticancer activity of LY2228820 might be driven by the inhibition of EGFR function. guidetopharmacology.org Sensitivity of tumor cells to LY2228820 was retained even when p38α and p38β genes were knocked out, and the EGFRT790M mutation, which confers resistance to the EGFR inhibitor gefitinib, also conferred resistance to LY2228820. guidetopharmacology.org This suggests an overlap in resistance mechanisms between LY2228820 and EGFR inhibitors.
Combinations of LY2228820 with other kinase inhibitors targeting pathways such as MEK have also been explored. In KRAS-mutated non-small cell lung cancer (NSCLC) cells, the MEK inhibitor selumetinib (B1684332) inhibited cell growth, and this effect was enhanced by combined treatment with LY2228820. spandidos-publications.com Another pair of MEK and p38 inhibitors also exhibited antitumor activity in these cells. spandidos-publications.com MEK inhibitors reduced p38 expression levels but increased p38 phosphorylation levels, potentially sensitizing cells to p38 inhibitors in KRAS-mutated NSCLC. spandidos-publications.com The combination of selumetinib and LY2228820 further increased the number of apoptotic cells compared to selumetinib alone. spandidos-publications.com
Synergistic Approaches to Modulate Tumor Microenvironment
The tumor microenvironment plays a crucial role in tumor growth, progression, and resistance to therapy. aacrjournals.orgresearchgate.net p38 MAPK is known to regulate the production of cytokines in the tumor microenvironment and can enable cancer cells to survive despite various stresses, including chemotherapy and targeted therapies. aacrjournals.orgcapes.gov.brnih.gov LY2228820, as a p38 MAPK inhibitor, has the potential to modulate these interactions. aacrjournals.org
LY2228820 dimesylate treatment has been shown to reduce angiogenic endothelial cord formation in vitro and in vivo. nih.gov Inhibition of p38 MAPK in tumor cells by LY2228820 led to decreased secretion of proangiogenic factors such as VEGF, bFGF, EGF, IL-6, and IL-8. nih.gov This suggests that LY2228820 can exert antiangiogenic effects by influencing cytokine secretion from tumor cells. nih.gov
In multiple myeloma, the interaction between bone marrow stromal cells and multiple myeloma cells is critical for pathogenesis and can contribute to drug resistance through the secretion of growth factors and cytokines. mdpi.comnih.gov Exosomes exchanged between these cells can transfer cytokines that increase multiple myeloma cell growth and resistance to bortezomib, also inducing the activation of survival pathways, including p38. mdpi.com This suggests that p38 inhibitors like LY2228820 may have a role in preventing the pro-survival and drug resistance effects mediated by the bone marrow microenvironment. mdpi.com
Combinations targeting both cancer cells and the tumor microenvironment are being investigated. For instance, in triple-negative breast cancer, targeting RAD51 and p38 inhibited cell proliferation in vitro and in vivo, which was further enhanced by targeting PARP1. oncotarget.com Analysis suggested a potential compensatory mechanism via p38 that limits DNA-targeted therapy. oncotarget.com This highlights how targeting pathways involved in both intrinsic cancer cell survival and microenvironmental interactions can be a synergistic approach to overcome resistance.
Biomarkers and Patient Selection
Predictive Biomarkers for LY2228820 Responsiveness
Predictive biomarkers can help identify patients who are more likely to benefit from LY2228820 treatment based on the underlying molecular characteristics of their tumors or tumor microenvironment.
p38 MAPK Pathway Activation Status (e.g., p-MK2)
The activation status of the p38 MAPK pathway, often assessed by the phosphorylation of its downstream substrate MAPKAP-K2 (MK2), specifically phospho-MK2 (p-MK2), has been investigated as a potential predictive biomarker for LY2228820 responsiveness. LY2228820 is designed to inhibit the activity of p38 MAPK, which in turn reduces the phosphorylation of MK2. aacrjournals.orgresearchgate.netnih.govselleckchem.com
Preclinical studies have shown that LY2228820 potently inhibits the phosphorylation of MK2 in various cancer cell lines and in mouse tumor models in a dose-dependent manner. aacrjournals.orgresearchgate.net Inhibition of p-MK2 in tumor tissue has been observed following LY2228820 administration. aacrjournals.orgresearchgate.net This suggests that baseline levels of p-MK2 or the degree of p-MK2 inhibition upon treatment could potentially correlate with therapeutic response.
Cytokine and Chemokine Expression Profiles (e.g., TNF-α, IL-6, IL-8, VEGF)
The p38 MAPK pathway is a key regulator of the production of various cytokines and chemokines that are involved in inflammation, angiogenesis, and the tumor microenvironment. aacrjournals.orgresearchgate.netnih.govcancer.gov LY2228820 has been shown to reduce the secretion of several pro-angiogenic and pro-inflammatory factors, including TNF-α, IL-6, IL-8 (CXCL8), and VEGF, from tumor cells and cells in the tumor microenvironment. aacrjournals.orgcancer.govnih.gov
Elevated levels of cytokines such as IL-6 and IL-8 have been correlated with poor prognosis in certain cancers. aacrjournals.org Inhibition of p38 MAPK by LY2228820 has been shown to decrease the secretion of these factors, which could contribute to its anti-tumor and anti-angiogenic effects. aacrjournals.orgnih.gov Therefore, the baseline expression profiles of these cytokines and chemokines, or changes in their levels following treatment, may serve as predictive biomarkers for identifying patients whose tumors are driven by p38 MAPK-mediated cytokine production.
Table 1: Effect of LY2228820 on Cytokine Secretion in Tumor Cell Lines
| Cytokine | Effect of LY2228820 Treatment | Source Cell Lines (Examples) |
| TNF-α | Reduced secretion | Murine peritoneal macrophages, LPS/IFN-γ-stimulated macrophages researchgate.netnih.govselleckchem.com |
| IL-6 | Reduced secretion | U-87MG, A-2780, SK-OV-3, PC-3, MDA-MB-231, Long-term BM stromal cells (LT-BMSCs), BM mononuclear cells (BMMNCs) aacrjournals.orgnih.govlifetechindia.com |
| IL-8 | Reduced secretion | U-87MG, MDA-MB-231, SK-OV-3, A-2780 aacrjournals.orgnih.gov |
| VEGF | Reduced secretion | U-87MG, A-2780, SK-OV-3, PC-3, MDA-MB-231 aacrjournals.orgnih.gov |
HSP27 Phosphorylation Status
Heat shock protein 27 (HSP27) is a downstream target of the p38 MAPK pathway, phosphorylated by MK2. nih.govoncotarget.com Phosphorylation of HSP27 at specific serine residues (e.g., S78 and S82) is associated with enhanced chaperone function and can contribute to cell survival and resistance to apoptosis. nih.govnih.govresearchgate.net
LY2228820 has been shown to inhibit the phosphorylation of HSP27 in various cancer cell lines. selleckchem.comlifetechindia.comnih.govnih.gov Inhibition of p-HSP27 by LY2228820 has been linked to the sensitization of cancer cells to certain chemotherapeutic agents. nih.govresearchgate.net The phosphorylation status of HSP27 could potentially serve as a predictive biomarker, where higher baseline p-HSP27 levels might indicate greater reliance on this survival mechanism and thus potentially greater sensitivity to p38 MAPK inhibition by LY2228820.
EGFR Expression or Mutation Status
While LY2228820 was developed as a p38 MAPK inhibitor, recent findings suggest it may also inhibit EGFR kinase activity, independent of p38. rcsb.orgmdpi.com Pharmacogenomic profiling experiments have shown similarities between ralimetinib (B1684352) and EGFR-targeting drugs. rcsb.org LY2228820 has been shown to inhibit EGFR kinase activity in vitro and in cell-based assays. rcsb.org Sensitivity to ralimetinib has been shown to be blocked by the expression of the EGFR-T790M gatekeeper mutation, which confers resistance to some EGFR inhibitors. rcsb.org
These findings suggest that EGFR expression or specific EGFR mutations might influence the response to LY2228820, potentially positioning EGFR status as a predictive biomarker, particularly in contexts where EGFR signaling is prominent.
Pharmacodynamic Biomarkers for Target Engagement
Pharmacodynamic biomarkers are used to confirm that a drug is reaching its target and having the intended biological effect.
Peripheral Blood Mononuclear Cell (PBMC) pMAPKAP-K2 Levels
Inhibition of p38 MAPK activity by LY2228820 leads to decreased phosphorylation of its substrate, MAPKAP-K2 (MK2). aacrjournals.orgnih.gov Levels of phospho-MAPKAP-K2 (pMAPKAP-K2, also referred to as p-MK2) in peripheral blood mononuclear cells (PBMCs) have been evaluated as a potential surrogate pharmacodynamic biomarker for assessing the systemic inhibition of p38 MAPK by LY2228820. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Clinical studies have demonstrated that LY2228820 administration results in the inhibition of pMAPKAP-K2 levels in PBMCs. aacrjournals.orgaacrjournals.orgnih.gov This inhibition has been observed after a single dose of LY2228820 and is considered an indicator of target engagement. aacrjournals.orgaacrjournals.org Measuring pMAPKAP-K2 in PBMCs provides a convenient method to assess the pharmacodynamic effect of LY2228820 in patients. aacrjournals.orgaacrjournals.orgaacrjournals.org
Table 2: Effect of LY2228820 on pMAPKAP-K2 Levels
| Sample Type | Effect of LY2228820 Treatment | Notes | Source |
| Mouse tumor | Inhibited in a dose-dependent manner | Significant target inhibition (>40% reduction) maintained for 4-8 hours following a single dose. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| Mouse PBMC | Inhibited | In vivo TED50 = 1.01 mg/kg | aacrjournals.orglifetechindia.com |
| Human PBMC | Inhibited | Ex vivo IC50 = 0.12 μmol/L aacrjournals.orglifetechindia.com ; Observed in clinical trial aacrjournals.orgaacrjournals.orgnih.gov | aacrjournals.orglifetechindia.comaacrjournals.orgaacrjournals.orgnih.gov |
| RAW 264.7 cells | Inhibited (p-MK2) | IC50 = 34.3 nM medchemexpress.comselleckchem.comlifetechindia.com | medchemexpress.comselleckchem.comlifetechindia.com |
| HeLa cells | Inhibited (p-MK2) | Inhibition at 9.8 nM, completely ablated by 156 nM aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
Exploratory Biomarkers
Exploratory biomarker studies investigate potential indicators of drug activity or patient response. For LY2228820, research has explored the roles of specific proteins and cell populations within the tumor microenvironment as potential biomarkers.
Dual Specificity Phosphatase 4 (DUSP4)
Dual Specificity Phosphatase 4 (DUSP4) is a phosphatase that plays a role in regulating MAPK pathways, including p38 MAPK. DUSP4 is considered an oncological biomarker, although its precise function can vary depending on the cancer type. Studies have shown differing concentrations of DUSP4 in various cancer tissues compared to normal tissues. For instance, lower concentrations have been observed in breast and colorectal cancer tissues. nih.gov Conversely, higher DUSP4 expression has been correlated with a better clinical outcome in papillary thyroid carcinoma. nih.gov Loss of DUSP4 expression has been linked to poor prognosis in renal carcinoma. nih.gov Furthermore, a positive correlation has been observed between DUSP4 expression and chemoresistance in gastric and breast cancers. nih.gov
Research indicates that DUSP4 can negatively influence breast cancer stem cell maintenance. frontiersin.org While the functionality of DUSP4 is not entirely clear, its involvement in regulating MAPK pathways and its variable expression across different cancer types suggest its potential as an exploratory biomarker for therapies targeting these pathways, such as LY2228820. nih.gov
Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in various pathological conditions, including cancer. nih.govfrontiersin.org They are known to suppress both innate and adaptive immunity and play a significant role in tumor progression, immune escape, angiogenesis, and metastasis. nih.govnih.govnih.gov MDSCs are recognized as an important therapeutic target in tumor treatment. nih.gov
LY2228820, as a p38 MAPK inhibitor, has been investigated for its effects on MDSCs. Studies have shown that p38 inhibition can decrease the accumulation of myeloid populations, including MDSCs, within the tumor microenvironment. researchgate.netnih.gov This reduction in MDSCs was accompanied by decreased infiltration of tumor-associated macrophages and mirrored the anti-metastatic effects observed with p38 inhibition. researchgate.netnih.gov Reciprocally, p38 inhibition led to an increase in tumor-infiltrating cytotoxic CD8+ T cells. researchgate.netnih.gov
In vitro studies have explored the impact of MAPK inhibitors, including LY2228820, on MDSC apoptosis. In one study, PMN-MDSCs and M-MDSCs were treated with LY2228820 and other MAPK inhibitors. While SCH772984 (an ERK 1/2 inhibitor) and SP600125 (a JNK inhibitor) significantly promoted the apoptosis of both PMN-MDSCs and M-MDSCs, the apoptosis rate in PMN-MDSCs treated with LY2228820 was 25.75%, compared to 26.80% in the vehicle group. nih.gov In M-MDSCs, the apoptosis rate was 7.06% with LY2228820, compared to 6.07% in the vehicle group. nih.gov These findings suggest a differential effect of various MAPK pathway inhibitors on MDSC apoptosis.
The role of MDSCs in the tumor microenvironment and their modulation by p38 inhibition highlight their potential as exploratory biomarkers for assessing the immune-modulating effects of LY2228820 and potentially predicting treatment response, particularly in the context of combination therapies. mdpi.comresearchgate.net
Future Directions and Unanswered Questions in Ly2228820 Research
Elucidation of Context-Dependent Effects of p38 Inhibition
The role of p38 kinase in cancer is complex and appears to be context-dependent, acting as either a tumor suppressor or a tumor promoter depending on the specific cellular and environmental context. imrpress.com This duality highlights a significant area for future research regarding LY2228820. Understanding the specific conditions under which p38 inhibition by LY2228820 exerts its anti-tumorigenic effects while potentially preserving any anti-oncogenic functions is crucial for optimizing therapeutic strategies. imrpress.com
Further research is needed to map the specific roles of p38 pathways across different tumor types and their microenvironments. imrpress.com This includes investigating how LY2228820 influences the dynamic interactions between tumor cells and components of the tumor microenvironment, such as stromal cells and immune cells, which are known to be regulated by p38. aacrjournals.orgimrpress.com Studies have shown that p38 MAPK is important for the secretion of proangiogenic cytokines like VEGF, bFGF, EGF, and IL-6 from stromal and tumor cells, and LY2228820 treatment reduces the secretion of these factors. aacrjournals.orgnih.gov Elucidating the precise context-specific impact of LY2228820 on these interactions will be vital for predicting treatment response and identifying patient populations most likely to benefit. Additionally, research into how LY2228820 influences the dephosphorylation of p38α, a process controlled by various cellular phosphatases, could provide insights into its mechanism and potential for modulating kinase activity. nih.govbiorxiv.org
Comprehensive Analysis of Dual Target Inhibition (p38 MAPK and EGFR)
Recent studies suggest that LY2228820 may also inhibit the expression of EGFR, independent of its primary activity against p38. mdpi.comresearchgate.netwikipedia.org This potential dual-target inhibition of both p38 MAPK and EGFR presents a significant area for comprehensive analysis. Future research should aim to fully characterize the extent and mechanisms of EGFR inhibition by LY2228820.
Understanding the interplay between p38 and EGFR pathways in various cancer types and how LY2228820 simultaneously affects both is essential. Studies have shown that blocking both EGFR and p38 can impair cell proliferation in oncogenic RAS-driven tumors when EGFR signaling is blocked, suggesting a dependency on p38 activation under such conditions. nih.gov Investigating whether the observed antitumor effects of LY2228820 are solely attributable to p38 inhibition, EGFR inhibition, or a synergistic effect of targeting both pathways is a critical unanswered question. This comprehensive analysis could reveal novel therapeutic opportunities and help explain differential responses observed in clinical settings.
Further Exploration of Combination Therapy Regimens and Mechanisms
Preclinical studies have indicated that LY2228820 can induce synergistic anti-cancer effects when combined with other therapeutic agents, such as anti-microtubule chemotherapeutic agents and MEK inhibitors. nih.govnih.gov Further exploration of optimal combination therapy regimens and the underlying mechanisms is a key future direction.
Research should focus on identifying rational drug combinations based on the specific molecular characteristics of tumors. For example, studies have shown that dual MEK and p38 inhibition could be a potent strategy against oncogenic KRAS-driven NSCLC. nih.govspandidos-publications.com Investigating the mechanisms by which LY2228820 enhances the efficacy of other drugs, such as overcoming resistance mechanisms or modulating key signaling pathways, is crucial. nih.gov For instance, LY2228820 has been shown to sensitize cancer cells to anti-microtubule agents by inhibiting the p38-HSP27 signaling axis, independent of P-glycoprotein. nih.gov Exploring combinations with targeted therapies, immunotherapies, and radiotherapy, as investigated in a phase 1 trial combining ralimetinib (B1684352) with radiotherapy and temozolomide (B1682018) for glioblastoma, will be important to identify synergistic interactions and improve patient outcomes. nih.govresearchgate.net
Identification of Novel Resistance Mechanisms and Counter-Strategies
Resistance to targeted therapies, including p38 inhibitors, is a major challenge in cancer treatment. mdpi.comresearchgate.net Identifying novel resistance mechanisms to LY2228820 and developing effective counter-strategies is a critical area for future research.
This includes investigating both intrinsic and acquired resistance mechanisms that may arise during LY2228820 treatment. Understanding how cancer cells adapt to p38 inhibition, potentially through the activation of compensatory signaling pathways, is essential. For example, studies have shown that MEK inhibitors can increase phosphorylated p38 levels in KRAS-mutated NSCLC cells, suggesting a potential compensatory mechanism. nih.govspandidos-publications.com Research into the role of the tumor microenvironment in mediating resistance to LY2228820 is also warranted. Once resistance mechanisms are identified, research should focus on developing strategies to overcome them, such as novel drug combinations that target these compensatory pathways or alternative therapeutic approaches. nih.govnih.gov
Development of Refined Biomarker Strategies for Patient Stratification
Identifying biomarkers that can predict response to LY2228820 is essential for patient stratification and optimizing treatment outcomes. imrpress.commdpi.com The development of refined biomarker strategies is a crucial future direction.
Q & A
What is the biochemical profile and target specificity of LY2228820 in p38 MAPK inhibition?
Basic Research Question
LY2228820 is a selective ATP-competitive inhibitor targeting p38α and p38β isoforms, with IC50 values of 7 nM and 3.2 nM, respectively. It does not alter p38 MAPK activation states but inhibits downstream phosphorylation of MK2 (Thr334) and HSP27. Specificity is demonstrated by its lack of activity against 172 other kinases (IC50 >20 μM). Biochemical assays use recombinant human p38α with ATP[γ-<sup>33</sup>P] and EGFR 21-mer peptide substrates .
What are standard in vitro protocols for evaluating LY2228820’s activity in cancer models?
Basic Research Question
Key methodologies include:
- MTT assays to assess proliferation in myeloma (MM.1S, RPMI-8226) and NSCLC (A549, H292) cells .
- APO 2.7 staining to quantify apoptosis in combination therapies (e.g., with bortezomib) .
- Western blotting to monitor p38α, p-MK2, and HSP27 phosphorylation in LPS-stimulated RAW 264.7 cells or anisomycin-treated HeLa cells .
- ELISA to measure IL-6 and MIP-1α secretion in bone marrow stromal cells (LT-BMSCs) .
How does LY2228820 synergize with proteasome inhibitors like bortezomib in myeloma?
Advanced Research Question
LY2228820 enhances bortezomib-induced cytotoxicity by blocking p38-mediated survival signals. At 200–800 nM, it inhibits HSP27 phosphorylation (a pro-survival marker) without altering HSP27 expression, sensitizing cells to apoptosis. Co-treatment increases caspase-3/7 activation and reduces IC50 values for bortezomib by 40–60% in MM.1S and U266 cells .
Why does LY2228820 show variable anti-tumor activity across models?
Advanced Research Question
Discrepancies arise from tissue-specific p38 signaling and microenvironment interactions. For example:
- No standalone cytotoxicity in MM.1S cells vs. tumor growth delay in U-87MG glioblastoma (10–30 mg/kg orally) .
- TMED50 variations : 1.5 mg/kg in collagen-induced arthritis (CIA) rats vs. 11.2 mg/kg in B16-F10 melanoma .
Methodological adjustments (e.g., stromal co-cultures or cytokine profiling) are critical for contextual interpretation .
How does LY2228820 modulate cytokine secretion in bone marrow microenvironments?
Advanced Research Question
LY2228820 suppresses IL-6 and MIP-1α secretion by 60–80% in LT-BMSCs and CD14<sup>+</sup> monocytes via p38/MK2 axis inhibition. This is quantified using:
- Luminex multiplex assays for cytokine panels.
- Flow cytometry to isolate CD138<sup>+</sup>/CD138<sup>−</sup> subsets .
These effects correlate with reduced osteoclastogenesis, making it relevant for myeloma bone disease .
What are optimal in vivo dosing strategies for LY2228820 in inflammatory models?
Advanced Research Question
Dose optimization depends on target engagement metrics:
- LPS-induced TNFα suppression : TMED50 <1 mg/kg in Balb/c mice .
- Collagen-induced arthritis : 1.5 mg/kg (oral, q.d.) reduces paw swelling and bone erosion .
Pharmacokinetic studies recommend 1% CMC/0.25% Tween 80 formulations for bioavailability .
What mechanistic insights support combining LY2228820 with CDK7 inhibitors in NSCLC?
Advanced Research Question
In A549 and H292 xenografts, LY2228820 (5 μM) synergizes with THZ1 (CDK7 inhibitor) by:
- Dual MYC/PD-L1 suppression : THZ1 downregulates MYC, while LY2228820 blocks p38α-mediated PD-L1 stabilization .
- Apoptosis enhancement : Co-treatment increases cleaved PARP by 3-fold vs. monotherapy .
Combination efficacy is validated via RNA-seq and in vivo tumor shrinkage assays .
How does LY2228820 inhibit osteoclastogenesis in myeloma bone disease?
Advanced Research Question
At 100–200 nM, LY2228820 blocks RANKL-induced osteoclast differentiation in CD14<sup>+</sup> precursors by:
- Suppressing NFATc1 nuclear translocation (western blot/immunofluorescence).
- Reducing TRAP<sup>+</sup> multinucleated cells by 70–90% in co-cultures with MM cells .
SCID-hu mouse models show 50% reduction in bone resorption markers (CTX-1) .
What is LY2228820’s role in mitigating oxidative stress in liver injury models?
Advanced Research Question
In ethanol-induced liver injury, LY2228820 (10 mg/kg) reduces oxidative stress markers:
- 4-HNE and MDA levels : 60% decrease via immunohistochemistry .
- MT1/MT2 induction : 2.5-fold upregulation (RT-qPCR), enhancing antioxidant capacity .
Contrast with PH797804 (p38 inhibitor) highlights isoform-specific effects .
How should clinical trials design account for LY2228820’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
Advanced Research Question
Phase I data indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
